![molecular formula C24H29NO4 B2854008 1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine CAS No. 1005116-71-1](/img/structure/B2854008.png)
1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not detailed in the search results .Molecular Structure Analysis
The molecular structure analysis of this compound is not provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Applications De Recherche Scientifique
Pharmaceutical Research: Cytotoxicity Studies
This compound has been studied for its cytotoxic properties, particularly in the context of cancer research. Synthesis and evaluation of derivatives of this compound have shown potential in inhibiting the growth of cancer cell lines . This suggests its utility in developing anti-cancer drugs, especially targeting breast cancer cells.
Medicinal Chemistry: Homoisoflavonoid Synthesis
The structure of the compound is related to homoisoflavonoids, which are known for their broad biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects . This makes it a valuable scaffold in medicinal chemistry for synthesizing new therapeutic agents.
Analytical Chemistry: Chromatography and Spectroscopy
Due to its unique structure, the compound can serve as a standard or reference in chromatographic and spectroscopic methods. It can help in the identification and quantification of similar compounds in complex mixtures .
Environmental Science: Pollutant Degradation
While direct applications in environmental science are not explicitly documented, compounds with similar structures have been used in the degradation of pollutants. This compound could potentially be investigated for its environmental applications, such as in the breakdown of toxic substances .
Industrial Applications: Material Science
The compound’s structure suggests potential utility in material science, particularly in the synthesis of novel materials with specific optical or electronic properties. Its derivatives could be used in the development of new polymers or coatings .
Biological Research: Enzyme Inhibition
Compounds with similar dioxolo[4,5-g]chromen-6-yl structures have been shown to inhibit certain enzymes. This compound could be explored for its enzyme inhibitory activity, which is crucial in understanding metabolic pathways and developing drugs to target those pathways .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-4-26-19-10-6-5-9-17(19)23-16(2)24(3,25-11-7-8-12-25)29-20-14-22-21(13-18(20)23)27-15-28-22/h5-6,9-10,13-14,16,23H,4,7-8,11-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWYMVXRDVBDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(C(OC3=CC4=C(C=C23)OCO4)(C)N5CCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

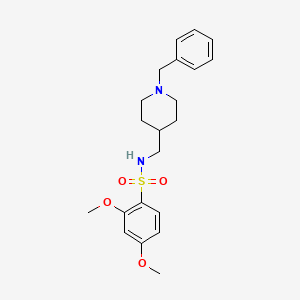
![N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2853929.png)
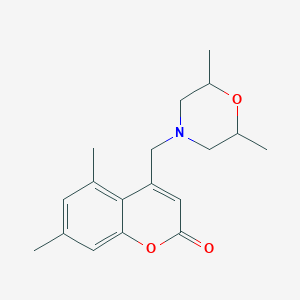

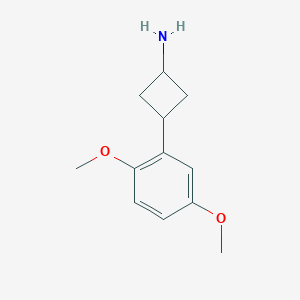
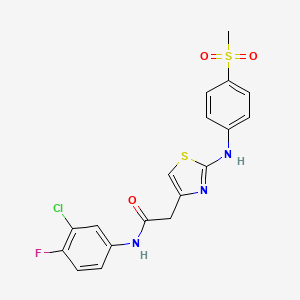
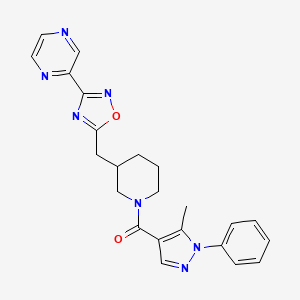


![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)
![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)

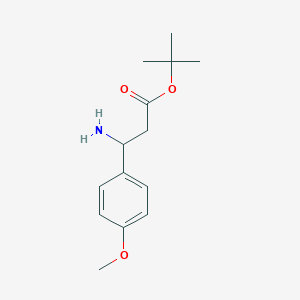
![Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2853948.png)